
Diethyl (2,2-dichloroethenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2,2-dichloroethenyl)phosphonate is an organophosphorus compound with the molecular formula C6H11Cl2O3P.
Métodos De Preparación
The synthesis of diethyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of diethyl phosphite with 1,1-dichloroethylene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Diethyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can hydrolyze to form phosphonic acids and other derivatives
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include phosphonic acids, phosphonates, and other organophosphorus compounds .
Aplicaciones Científicas De Investigación
Diethyl (2,2-dichloroethenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species .
Comparación Con Compuestos Similares
Diethyl (2,2-dichloroethenyl)phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: A simpler analog with similar reactivity but lacking the dichloroethenyl group.
Diethyl 2-bromoethylphosphonate: Another organophosphorus compound with a bromoethyl group instead of a dichloroethenyl group.
Diethyl 2-phenylethyl phosphonate: Contains a phenylethyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
54557-45-8 |
|---|---|
Fórmula molecular |
C6H11Cl2O3P |
Peso molecular |
233.03 g/mol |
Nombre IUPAC |
1,1-dichloro-2-diethoxyphosphorylethene |
InChI |
InChI=1S/C6H11Cl2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
WVOPGFJPXTWOLC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=C(Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
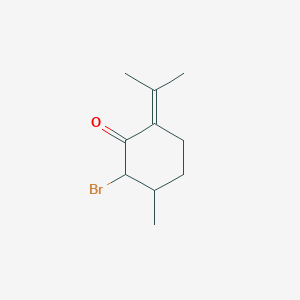
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
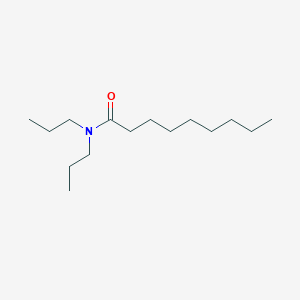
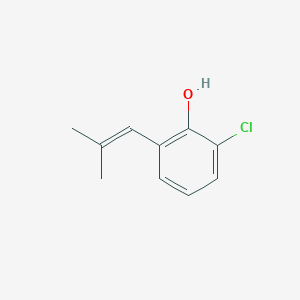

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
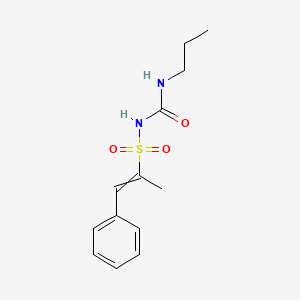


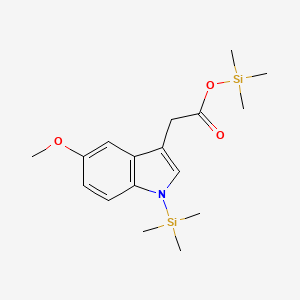
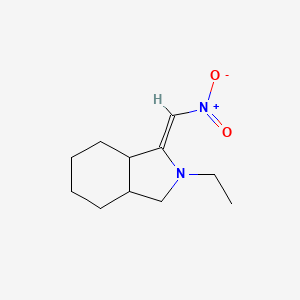
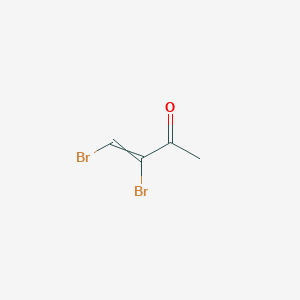
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
